An In-Depth Technical Guide to 1-Amino-2-naphthol: Chemical Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 1-Amino-2-naphthol: Chemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Amino-2-naphthol, a versatile organic compound with significant applications in chemical synthesis and emerging potential in drug discovery. This document details its chemical structure, CAS registration, synthesis protocols, and explores the biological activities of its derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.
Core Chemical Identity: Structure and CAS Number
1-Amino-2-naphthol is an aromatic organic compound characterized by a naphthalene backbone substituted with both an amino (-NH₂) and a hydroxyl (-OH) group at the 1 and 2 positions, respectively. Its chemical formula is C₁₀H₉NO.[1] The presence of these functional groups makes it a reactive molecule and a valuable intermediate in various chemical syntheses.
The primary CAS Number for 1-Amino-2-naphthol is 2834-92-6 .[1] It is also commonly available and studied as its hydrochloride salt, 1-Amino-2-naphthol hydrochloride, which has a distinct CAS Number of 1198-27-2 .[2][3]
Chemical Structure of 1-Amino-2-naphthol:
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 1-Amino-2-naphthol is presented in the table below, providing a quick reference for its characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| CAS Number | 2834-92-6 | [1][4][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | ~160-162 °C | [4] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
Experimental Protocols: Synthesis of 1-Amino-2-naphthol Hydrochloride
The synthesis of 1-Amino-2-naphthol, typically in its more stable hydrochloride form, is often achieved through the reduction of azo dyes. A common and well-documented method involves the reduction of Orange II.
Protocol: Reduction of Orange II
This protocol outlines the synthesis of 1-Amino-2-naphthol hydrochloride from the azo dye Orange II using a stannous chloride reduction.
Materials:
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Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)
-
Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
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Distilled Water
Procedure:
-
Dissolve 50 g of Orange II in 500 ml of boiling water.
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Separately, dissolve 65 g of tin in 375 ml of concentrated hydrochloric acid.
-
Add the tin-HCl solution to the boiling Orange II solution.
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Continue heating until the characteristic color of the azo dye disappears, indicating the completion of the reduction reaction.
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Quickly filter the hot solution to remove any insoluble impurities.
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Allow the filtrate to cool. Colorless, needle-like crystals of 1-Amino-2-naphthol hydrochloride will precipitate out of the solution.[6]
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Collect the crystals by filtration.
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For further purification, the crystals can be recrystallized from a small volume of hot water containing a few drops of a Tin(II) chloride solution in an equal weight of concentrated HCl.
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Dry the purified crystals in a desiccator. This method can yield up to 72.2% of 1-Amino-2-naphthol hydrochloride.[6]
Biological Activities and Drug Development Potential
While 1-Amino-2-naphthol itself is primarily used as a chemical intermediate, its derivatives, particularly 1-aminoalkyl-2-naphthols (also known as Betti bases), have garnered significant interest in drug development due to their diverse biological activities.[3][7]
Antimicrobial Activity
Recent studies have demonstrated the potent antimicrobial effects of 1-aminoalkyl-2-naphthol derivatives against a range of bacterial and fungal pathogens, including multidrug-resistant (MDR) strains.
Table of Minimum Inhibitory Concentrations (MICs) of 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3):
| Microorganism | MIC (µg/mL) |
| Pseudomonas aeruginosa MDR1 | 10 |
| Staphylococcus aureus MDR | 100 |
| Penicillium notatum | 400 |
| Penicillium funiculosum | 400 |
Note: The MIC for the standard antibiotic ciprofloxacin against Staphylococcus aureus MDR was reported as 200 µg/mL in the same study, highlighting the superior efficacy of the 1-aminoalkyl-2-naphthol derivative.[5]
The proposed antimicrobial mechanism of action for these derivatives involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested strong binding affinities of these compounds to E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase, key enzymes in bacterial DNA replication and fungal cell membrane synthesis, respectively.[5]
Anticancer Activity
Derivatives of 1-Amino-2-naphthol, specifically aminobenzylnaphthols synthesized via the Betti reaction, have shown promising cytotoxic activity against various cancer cell lines.
Table of IC₅₀ Values of Aminobenzylnaphthol Derivatives:
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |
| Pancreatic (BxPC-3) | MMZ-140C | 24 h | 30.15 ± 9.39 |
| Pancreatic (BxPC-3) | MMZ-45AA | 72 h | 13.26 |
| Colorectal (HT-29) | MMZ-45B | 24 h | 31.78 ± 3.93 |
These values demonstrate significant cytotoxic effects, in some cases comparable to or exceeding that of the standard chemotherapy drug 5-Fluorouracil.[2]
Logical Workflow and Proposed Mechanism of Action
The development of 1-aminoalkyl-2-naphthol derivatives as potential therapeutic agents follows a logical workflow from synthesis to biological evaluation. The anticancer activity of these compounds is proposed to stem from their interaction with key cellular targets.
Caption: Synthesis of 1-aminoalkyl-2-naphthols and their proposed anticancer mechanism.
In silico studies suggest that the anticancer effects of these aminobenzylnaphthols may be attributed to the inhibition of key proteins such as Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24).[2][8] Inhibition of CDK2 can halt cell cycle progression, while inhibition of TRIM24 can promote apoptosis in cancer cells.
Conclusion
1-Amino-2-naphthol is a foundational chemical for the synthesis of a diverse range of derivatives with significant therapeutic potential. The demonstrated antimicrobial and anticancer activities of 1-aminoalkyl-2-naphthols highlight a promising avenue for the development of novel drugs. Further research into the structure-activity relationships, mechanisms of action, and optimization of these compounds is warranted to fully realize their clinical potential. This guide serves as a technical resource to support these ongoing research and development efforts.
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- 6. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
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